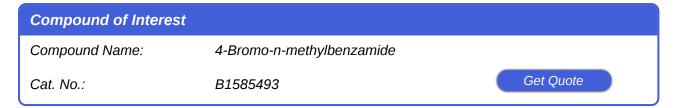


# Application Notes and Protocols for 4-Bromo-N-methylbenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **4-Bromo-N-methylbenzamide** as a versatile building block in organic synthesis, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are provided to facilitate its use in research and development.

#### Introduction

**4-Bromo-N-methylbenzamide** is a valuable synthetic intermediate widely employed in medicinal chemistry and materials science. Its structure incorporates a brominated aromatic ring, making it an ideal substrate for a variety of cross-coupling reactions, and an N-methylamide moiety, which is a common feature in many biologically active molecules. The bromine atom serves as a convenient handle for the introduction of molecular diversity through the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

#### Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **4-Bromo-N-methylbenzamide** is provided below for easy reference and characterization.



Property	Value
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO
Molecular Weight	214.06 g/mol
CAS Number	27466-83-7
Appearance	White to off-white solid
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ 7.44-7.64 (m, 4H), 6.24 (bs, 1H), 2.92 (d, J = 4.8 Hz, 3H)
<sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> )	δ 167.3, 133.4, 131.8, 128.5, 126.1, 26.9

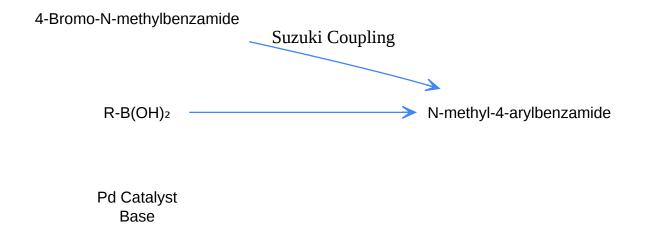
## Application in Palladium-Catalyzed Cross-Coupling Reactions

**4-Bromo-N-methylbenzamide** is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern organic synthesis for the construction of biaryl and arylamine scaffolds, which are prevalent in many pharmaceutical agents.

#### **Suzuki-Miyaura Coupling**

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the brominated aromatic ring of **4-Bromo-N-methylbenzamide** and a variety of organoboron compounds, such as boronic acids and their esters. This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.





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Caption: General scheme of the Suzuki-Miyaura coupling reaction.

A flame-dried Schlenk tube is charged with **4-Bromo-N-methylbenzamide** (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (3-5 mol%), and a base like K<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub> (2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water, is added via syringe. The reaction mixture is then heated with stirring for a specified time, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

The following table summarizes representative yields for the Suzuki-Miyaura coupling of **4-Bromo-N-methylbenzamide** with various boronic acids under analogous conditions.

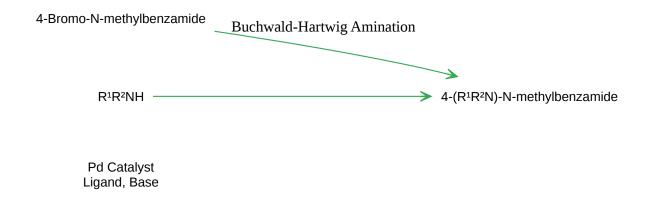


Arylboro nic Acid Partner	Palladium Catalyst (mol%)	Base (equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenylboro nic acid	Pd(PPh3)4 (5)	K <sub>3</sub> PO <sub>4</sub> (2)	1,4- Dioxane/H <sub>2</sub> O (10:1)	90	24	~90%
4- Methoxyph enylboronic acid	Pd(PPh3)4 (5)	K <sub>3</sub> PO <sub>4</sub> (2)	1,4- Dioxane/H <sub>2</sub> O (10:1)	90	24	~85%
4- Fluorophen ylboronic acid	Pd(dppf)Cl <sup>2</sup> (3)	K2CO3 (2)	Toluene/H <sub>2</sub> O (4:1)	100	18	~88%
3- Aminophen ylboronic acid	Pd₂(dba)₃ (2) / XPhos (4)	Cs <sub>2</sub> CO <sub>3</sub> (2)	t- BuOH/H₂O (5:1)	80	16	~82%

#### **Buchwald-Hartwig Amination**

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling **4-Bromo-N-methylbenzamide** with a wide range of primary and secondary amines. This reaction has become indispensable in medicinal chemistry for the synthesis of arylamines.





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Caption: General scheme of the Buchwald-Hartwig amination.

In an oven-dried Schlenk tube under an inert atmosphere, **4-Bromo-N-methylbenzamide** (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst such as Pd<sub>2</sub>(dba)<sub>3</sub> or Pd(OAc)<sub>2</sub> (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP) (2-10 mol%), and a base (e.g., NaOtBu, K<sub>3</sub>PO<sub>4</sub>, Cs<sub>2</sub>CO<sub>3</sub>) (1.4-2.0 equiv.) are combined. Anhydrous solvent (e.g., toluene, 1,4-dioxane) is added, and the mixture is heated with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

The following table presents typical yields for the Buchwald-Hartwig amination of **4-Bromo-N-methylbenzamide** with various amines.

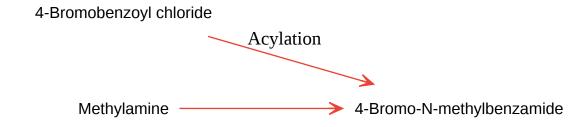


Amine Partner	Palladiu m Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)
Morpholi ne	Pd <sub>2</sub> (dba) 3 (2)	XPhos (4)	NaOtBu (1.4)	Toluene	100	18	~95%
Aniline	Pd(OAc) <sub>2</sub> (3)	BINAP (6)	CS2CO3 (2)	1,4- Dioxane	110	24	~85%
n- Butylami ne	Pd <sub>2</sub> (dba) 3 (1.5)	RuPhos (3)	K₃PO₄ (2)	t-BuOH	90	16	~92%
Piperidin e	Pd(OAc) <sub>2</sub> (2)	DavePho s (4)	NaOtBu (1.5)	Toluene	100	20	~90%

### Synthesis of 4-Bromo-N-methylbenzamide

A common and efficient method for the synthesis of **4-Bromo-N-methylbenzamide** is the acylation of methylamine with 4-bromobenzoyl chloride.

#### **Synthetic Scheme:**



Base (e.g., Triethylamine)
DCM

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Caption: Synthesis of **4-Bromo-N-methylbenzamide**.

### Experimental Protocol: Synthesis of 4-Bromo-N-methylbenzamide

To a solution of 4-bromobenzoyl chloride (1.0 equiv.) in dichloromethane (DCM) is added a base such as triethylamine (1.1 equiv.). The mixture is cooled in an ice bath, and a solution of methylamine (1.2 equiv.) in an appropriate solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by recrystallization or column chromatography.

### **Applications in Medicinal Chemistry**

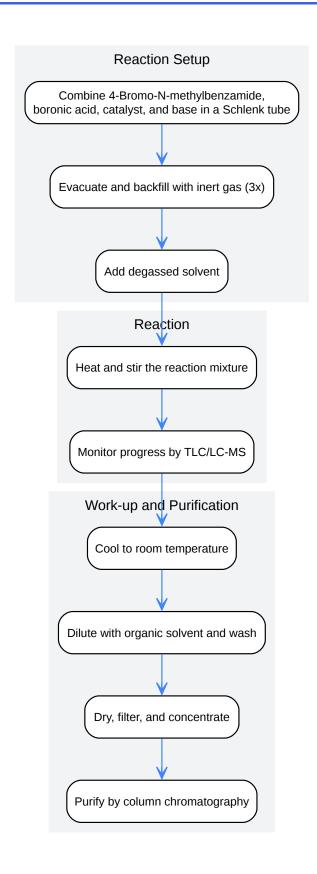
**4-Bromo-N-methylbenzamide** serves as a key intermediate in the synthesis of various biologically active compounds, including enzyme inhibitors. The ability to functionalize the 4-position of the benzamide scaffold through cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives of **4-Bromo-N-methylbenzamide** have been investigated as potential inhibitors of poly(ADP-ribose) polymerase (PARP) and various kinases, which are important targets in cancer therapy.

#### Conclusion

**4-Bromo-N-methylbenzamide** is a highly useful and versatile building block in organic synthesis. Its utility in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides efficient routes to a wide array of substituted benzamides. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers in academia and industry, facilitating the use of this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science.

#### **Experimental Workflows and Catalytic Cycles**

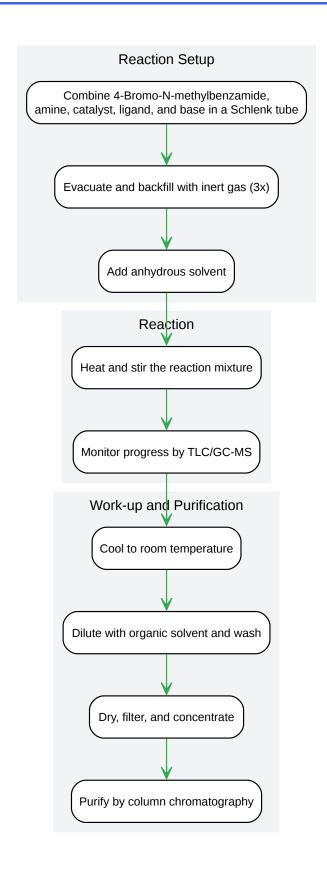




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Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

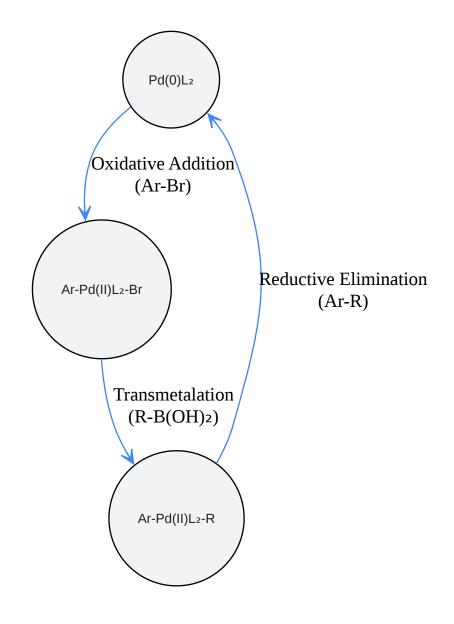




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Caption: Experimental workflow for the Buchwald-Hartwig amination.

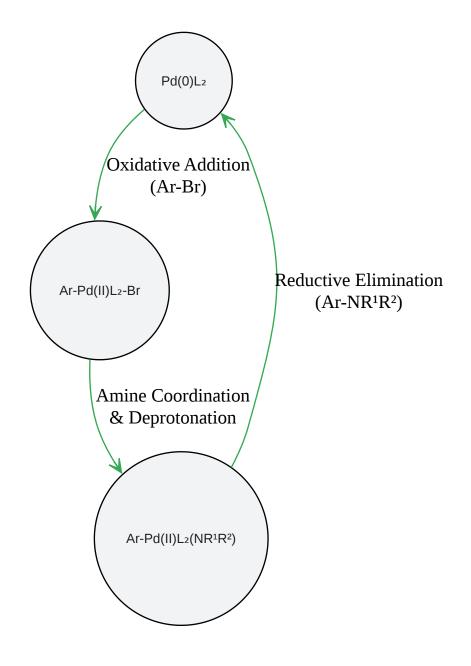




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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.





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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

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